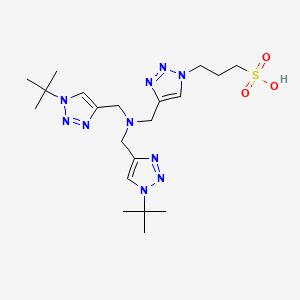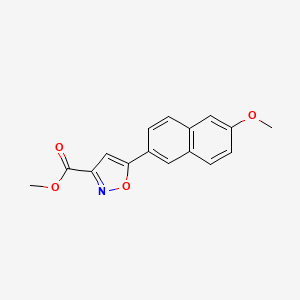
Diethyl 2-Bromo-5-fluorobenzylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-Bromo-5-fluorobenzylphosphonate is an organophosphorus compound with the molecular formula C11H15BrFO3P. This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a benzyl ring, along with a phosphonate group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-Bromo-5-fluorobenzylphosphonate can be synthesized through a multi-step process. One common method involves the reaction of 2-bromo-5-fluorobenzyl alcohol with diethyl phosphite in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-Bromo-5-fluorobenzylphosphonate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: The compound can be reduced to form corresponding phosphine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzylphosphonates.
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Scientific Research Applications
Diethyl 2-Bromo-5-fluorobenzylphosphonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in the development of novel pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of Diethyl 2-Bromo-5-fluorobenzylphosphonate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes that contain active sites capable of binding to the phosphonate group. The bromine and fluorine atoms on the benzyl ring can enhance the binding affinity and specificity of the compound to its target enzymes. The pathways involved may include the inhibition of key metabolic enzymes, leading to altered biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-Bromoethylphosphonate
- Diethyl 4-Fluorobenzylphosphonate
- Diethyl (Bromodifluoromethyl)phosphonate
Uniqueness
Diethyl 2-Bromo-5-fluorobenzylphosphonate is unique due to the presence of both bromine and fluorine atoms on the benzyl ring, which can significantly influence its reactivity and binding properties. Compared to similar compounds, it may exhibit enhanced selectivity and potency as an enzyme inhibitor, making it a valuable tool in biochemical research and pharmaceutical development.
Properties
Molecular Formula |
C11H15BrFO3P |
|---|---|
Molecular Weight |
325.11 g/mol |
IUPAC Name |
1-bromo-2-(diethoxyphosphorylmethyl)-4-fluorobenzene |
InChI |
InChI=1S/C11H15BrFO3P/c1-3-15-17(14,16-4-2)8-9-7-10(13)5-6-11(9)12/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
FGGUKTMKJBDZTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=C(C=CC(=C1)F)Br)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8,10-Difluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B15337659.png)






![Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate](/img/structure/B15337704.png)


![5,5-Dimethyl-7'-nitrospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B15337715.png)

